molecular formula C12H26 B14550162 4-Ethyl-2,5-dimethyloctane CAS No. 62184-08-1

4-Ethyl-2,5-dimethyloctane

Cat. No.: B14550162
CAS No.: 62184-08-1
M. Wt: 170.33 g/mol
InChI Key: IMMDGMKEESKIQT-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dimethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a chain of eight carbon atoms with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,5-dimethyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable octane derivative with ethyl and methyl groups. This process typically involves the use of strong bases and alkyl halides under controlled conditions to ensure the correct placement of the substituents.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes such as hydrocracking and isomerization of longer-chain hydrocarbons. These processes are carried out in the presence of catalysts like zeolites or platinum-based catalysts at elevated temperatures and pressures to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in addition reactions.

Common Reagents and Conditions

    Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

    Combustion: In the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

Major Products

    Halogenated Derivatives: Depending on the halogen used, products like 4-ethyl-2,5-dimethyl-1-chlorooctane can be formed.

    Combustion Products: Carbon dioxide and water are the primary products of combustion.

Scientific Research Applications

4-Ethyl-2,5-dimethyloctane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the properties and reactions of branched alkanes.

    Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.

    Medicine: Exploring its potential as a hydrocarbon solvent in pharmaceutical formulations.

    Industry: Used as a reference standard in the calibration of analytical instruments and in the formulation of specialty fuels and lubricants.

Mechanism of Action

As a hydrocarbon, 4-ethyl-2,5-dimethyloctane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solubility and volatility, which can influence its behavior in various applications. In combustion processes, it undergoes oxidation to produce energy, carbon dioxide, and water.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2,2-dimethyloctane
  • 4-Ethyl-3,5-dimethyloctane
  • 3-Ethyl-2,5-dimethyloctane

Uniqueness

4-Ethyl-2,5-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. The position of the ethyl and methyl groups affects its boiling point, melting point, and reactivity compared to other similar compounds.

Properties

CAS No.

62184-08-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,5-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-8-11(5)12(7-2)9-10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

IMMDGMKEESKIQT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)CC(C)C

Origin of Product

United States

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